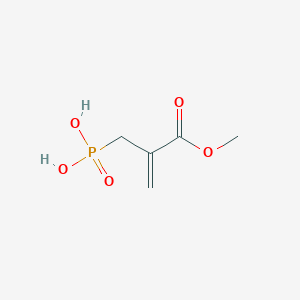

Methyl 2-(phosphonomethyl)acrylate

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxycarbonylprop-2-enylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O5P/c1-4(5(6)10-2)3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMAQVVROGPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of Methyl 2 Phosphonomethyl Acrylate

Reactivity of the Acrylate (B77674) Ester Group

The acrylate ester portion of methyl 2-(phosphonomethyl)acrylate is characterized by an electron-deficient double bond, making it susceptible to various addition reactions.

Radical Addition and Cycloaddition Reactions

The double bond of the acrylate can participate in radical polymerization. researchgate.net Initiated by radical species, the reaction proceeds via the addition of the radical to the β-carbon of the acrylate, generating a new radical that can propagate by adding to another monomer unit. researchgate.net The stability of the resulting radical is influenced by the substituents on the acrylate. researchgate.net For instance, methyl 2-(bromomethyl)acrylate has been utilized as a chain-transfer agent in radical polymerization, operating through an addition-fragmentation mechanism. cmu.edu

Cycloaddition reactions, another important class of reactions for acrylates, involve the concerted or stepwise formation of a cyclic product. While specific studies on cycloadditions with this compound are not extensively detailed in the provided results, the general reactivity of acrylates suggests their potential participation in such transformations.

Nucleophilic Conjugate Addition (Michael Addition) Processes

The electron-deficient nature of the acrylate double bond makes it an excellent Michael acceptor. A variety of nucleophiles, including amines and thiols, can undergo conjugate addition to the β-carbon. nih.govrsc.org These reactions are often catalyzed by bases or phosphines. rsc.orgresearchgate.net For example, the Michael addition of amines to methyl acrylates can be efficiently promoted by microwave irradiation, leading to shorter reaction times and higher yields of the corresponding β-amino esters. nih.govresearchgate.net Phosphines are also effective catalysts for the Michael addition of various nucleophiles to acrylates. rsc.orgresearchgate.net

The reactivity of acrylates in Michael additions is influenced by their electronic properties. The NMR chemical shift of the β-carbon (δCβ) can be correlated with the reactivity of acrylates and methacrylates towards nucleophiles like glutathione. nih.gov Generally, acrylates are more reactive than methacrylates in these additions. nih.gov

Hydrolysis of the Ester Moiety and Kinetic Analysis

The methyl ester group of the acrylate can be hydrolyzed under both acidic and basic conditions. nih.gov Base-catalyzed hydrolysis typically proceeds via a BAC2 mechanism, involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The rates of hydrolysis are influenced by the structure of the acrylate. Studies on various acrylates and methacrylates have shown that the hydrolysis rate constants can be correlated with parameters such as NMR chemical shifts and calculated heats of formation. nih.gov

Reactivity of the Phosphonate (B1237965) Group

The phosphonate group in this compound also exhibits characteristic reactivity, primarily involving transformations at the phosphorus center.

Hydrolysis Mechanisms of Phosphonate Esters (Acid- and Base-Catalyzed Hydrolysis)

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, typically occurring in a stepwise manner due to the presence of two ester groups. nih.govwikipedia.org

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of phosphonate esters is a common method for the preparation of phosphonic acids. nih.govbeilstein-journals.org The reaction is often carried out using concentrated mineral acids like hydrochloric acid at elevated temperatures. nih.govbeilstein-journals.org The mechanism can involve protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom (AAC2 mechanism) or, in some cases, cleavage of the carbon-oxygen bond (AAl1 mechanism). nih.gov The rate of acid-catalyzed hydrolysis can be influenced by the nature of the alkyl group on the ester. nih.gov

| Catalyst | Conditions | Product | Reference |

| Hydrochloric Acid | Reflux | Phosphonic Acid | nih.govbeilstein-journals.org |

| Trifluoroacetic Acid | - | Phosphonic Acid | nih.gov |

| Hydrobromic Acid | - | Phosphonic Acid | nih.gov |

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of phosphonate esters is also a viable method, often employing sodium hydroxide. nih.gov This process is generally irreversible and involves nucleophilic attack of the hydroxide ion on the phosphorus atom. nih.gov Similar to acid hydrolysis, the reaction proceeds in two steps, first forming the sodium salt of the phosphonic acid, which is then protonated to yield the free acid. nih.gov The rate of base-catalyzed hydrolysis is significantly faster for methyl esters compared to more sterically hindered esters like isopropyl esters. nih.gov

| Reagent | Conditions | Product | Reference |

| Sodium Hydroxide | - | Sodium Phosphonate Salt | nih.gov |

| Potassium Hydroxide | - | Potassium Phosphonate Salt | nih.gov |

| Lithium Hydroxide | - | Lithium Phosphonate Salt | nih.gov |

Transesterification and Exchange Reactions of Phosphonates

Transesterification offers a method to modify the ester groups of phosphonates. For instance, pinacol (B44631) phosphonates can undergo transesterification in the presence of acidulated methanol (B129727) to yield phosphonic acid monomethyl esters. acs.orgnih.govacs.org This reaction provides a route to mixed phosphonate esters. acs.orgnih.govacs.org While general phosphonate esters can be resistant to transesterification under certain conditions, specific catalysts and reaction conditions can facilitate this transformation. rsc.org

| Reactant | Reagent | Product | Reference |

| Pinacol Phosphonates | Acidulated Methanol | Phosphonic Acid Monomethyl Esters | acs.orgnih.govacs.org |

Derivatization and Conversion to Phosphonic Acid Analogues

The conversion of this compound to its corresponding phosphonic acid, 2-(phosphonomethyl)acrylic acid, is a critical derivatization that significantly alters the molecule's properties and potential applications. This transformation is primarily achieved through the hydrolysis of the methyl ester group.

The hydrolysis of acrylate and methacrylate (B99206) esters can be catalyzed by either acid or base. researchgate.net In the case of this compound, the presence of the phosphonic acid group can itself catalyze the hydrolytic cleavage of the acrylate moiety. google.com Generally, the hydrolysis of phosphonate esters to yield phosphonic acids is a well-established synthetic route. Common methods include treatment with strong acids, such as concentrated hydrochloric acid, at elevated temperatures. mdpi.com

A milder and more selective method for the dealkylation of phosphonate esters is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr). mdpi.com This reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol to yield the phosphonic acid in high yield. mdpi.com This method is particularly advantageous when other functional groups sensitive to harsh acidic or basic conditions are present in the molecule.

The resulting 2-(phosphonomethyl)acrylic acid possesses both a carboxylic acid and a phosphonic acid group, making it a bifunctional molecule with distinct properties from its methyl ester precursor. The presence of two acidic protons significantly increases its polarity and water solubility.

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound and its derivatives allows for a variety of intermolecular interactions that can lead to the formation of well-defined supramolecular assemblies. These interactions are primarily driven by hydrogen bonding and the ability of the phosphonate and carboxylate groups to coordinate with metal ions.

Role of Hydrogen Bonding in Phosphonoacrylate Systems

Phosphonic acids are known to form extensive hydrogen-bonding networks in the crystalline state. materianova.be The P=O group is a strong hydrogen bond acceptor, while the P-O-H groups are strong hydrogen bond donors. This leads to the formation of various motifs, including dimers, chains, and layered structures. materianova.be In the case of 2-(phosphonomethyl)acrylic acid, the carboxylic acid group provides additional sites for hydrogen bonding, with the C=O group acting as an acceptor and the O-H group as a donor.

The interplay between the phosphonic acid and carboxylic acid moieties can lead to complex and robust hydrogen-bonded architectures. These interactions significantly influence the physical properties of the material, such as melting point, solubility, and crystal packing. In polymers containing methacrylate units, hydrogen bonding has been shown to affect properties like monomer viscosity, polymerization kinetics, and the mechanical strength of the resulting polymer. researchgate.net

Complexation with Metal Ions and Coordination Chemistry

The phosphonate group is an excellent ligand for a wide range of metal ions, leading to the formation of stable metal-organic frameworks (MOFs) and coordination polymers. The coordination chemistry of phosphonates is extensive, with various binding modes observed depending on the metal ion, the pH of the solution, and the steric and electronic properties of the ligand. researchgate.netresearchgate.net

This compound and, more significantly, its hydrolyzed analogue, 2-(phosphonomethyl)acrylic acid, can act as chelating ligands. The phosphonate group can coordinate to metal ions in a monodentate, bidentate, or tridentate fashion, utilizing the oxygen atoms. nih.gov Similarly, the carboxylate group can also bind to metal ions in a monodentate or bidentate manner.

The combination of both phosphonate and carboxylate groups in 2-(phosphonomethyl)acrylic acid allows for the formation of multinuclear complexes and extended network structures. The coordination can involve chelation to a single metal center or bridging between multiple metal centers. For instance, in complexes with N-(phosphonomethyl)glycine (glyphosate), which also contains phosphonate and carboxylate groups, both functionalities are involved in coordinating to metal ions, leading to the formation of polymeric chains and three-dimensional networks. researchgate.net

The stability and structure of the resulting metal complexes are influenced by several factors. The nature of the metal ion plays a key role, with different ions favoring different coordination geometries. The pH of the medium is also critical as it determines the protonation state of the phosphonic and carboxylic acid groups, which in turn affects their coordinating ability. researchgate.net For example, the complexation of bis(phosphonomethyl)aminosuccinic acid with 3d-metals is most effective at a pH greater than 4. researchgate.net

Below is a table summarizing potential coordination modes of phosphonoacrylate ligands with metal ions, based on the behavior of similar phosphonate and carboxylate ligands.

| Functional Group | Potential Coordination Modes | Donor Atoms |

| Phosphonate | Monodentate, Bidentate (chelating or bridging), Tridentate (bridging) | Oxygen |

| Carboxylate | Monodentate, Bidentate (chelating or bridging) | Oxygen |

The ability of phosphonoacrylates to form complexes with a variety of metal ions opens up possibilities for their use in areas such as catalysis, materials science, and separation technologies.

Polymerization Studies and Functional Material Integration of Methyl 2 Phosphonomethyl Acrylate

Homopolymerization Dynamics of Methyl 2-(phosphonomethyl)acrylate

The ability of this compound to form a homopolymer is fundamental to understanding its potential in material applications. The polymerization process can be initiated through various mechanisms, each influencing the final properties of the polymer.

Detailed Kinetic Analysis of Free-Radical Polymerization

The free-radical polymerization of acrylates is a widely studied and industrially significant process. For phosphonate-containing acrylates, the kinetics can be influenced by the bulky and polar phosphonate (B1237965) group. While specific kinetic data for the free-radical polymerization of this compound is not extensively documented in publicly available literature, general principles of acrylate (B77674) polymerization can be applied. The rate of polymerization is typically dependent on the monomer and initiator concentrations. scilit.com The process involves initiation, propagation, and termination steps. The bulky phosphonate group might sterically hinder the approach of the propagating radical to the monomer, potentially affecting the propagation rate constant.

Controlled/Living Radical Polymerization (CRP) Methodologies

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for various functional monomers. For phosphonated acrylates, CRP allows for the synthesis of well-defined polymers. For instance, the controlled radical polymerization of n-butyl acrylate has been achieved in the presence of a β-phosphonylated nitroxide, demonstrating that phosphonate-containing compounds can be utilized to mediate controlled polymerization processes. researchgate.netvot.pl These methods are crucial for creating complex architectures like block copolymers where a block of poly(this compound) could be combined with other polymer blocks to create materials with specific functionalities.

Self-Initiation Phenomena in Thermal Polymerization

Copolymerization Behavior with Conventional Monomers

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating different monomer units into the same polymer chain. The behavior of this compound in copolymerization with common monomers like styrene (B11656) and methyl methacrylate (B99206) is critical for its application in functional materials.

Copolymer Compositional Heterogeneity and Sequence Distribution Analysis

The distribution of monomer units along the copolymer chain, known as sequence distribution, significantly impacts the macroscopic properties of the material. Understanding and controlling this distribution is crucial for designing functional copolymers. The composition of copolymers can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. numberanalytics.commagritek.com For example, the composition of copolymers of methyl methacrylate and 2-ethoxyethyl methacrylate has been determined using IR spectroscopy. magritek.com The reactivity ratios are essential for predicting the copolymer composition at different monomer feed ratios and for understanding the tendency towards blocky or alternating structures. While specific data for this compound is unavailable, the general methodologies for copolymer characterization would be applicable.

Microstructural Characterization of Copolymers

The microstructural characterization of copolymers containing this compound is essential for understanding the relationship between the polymer's structure and its macroscopic properties. A suite of analytical techniques is employed to elucidate key parameters such as copolymer composition, monomer sequence distribution, molecular weight, and molecular weight distribution (dispersity).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. ¹H NMR provides detailed information on the copolymer composition by integrating the signals corresponding to the distinct protons of each monomer unit. For phosphonate-containing polymers, ³¹P NMR is particularly valuable, offering a direct method to quantify the incorporation of the phosphonate monomer and to probe its chemical environment within the polymer chain. researchgate.netacs.org

Size Exclusion Chromatography (SEC) is widely used to determine the molecular weight (Mₙ and Mₙ) and dispersity (Đ) of the copolymers. researchgate.netacs.org This technique separates polymer chains based on their hydrodynamic volume, providing insight into the control achieved during the polymerization process. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for instance, are known to produce copolymers with low dispersity, indicating a well-controlled synthesis. researchgate.netmdpi.comrsc.org

Fourier-transform infrared spectroscopy (FTIR) serves as a complementary technique to confirm the incorporation of the functional monomers into the copolymer. tandfonline.com Characteristic absorption bands, such as the P=O and P-O-C stretching vibrations from the phosphonate group and the C=O stretching from the acrylate backbone, can be identified in the FTIR spectrum of the resulting copolymer. tandfonline.com

The reactivity ratios of the comonomers, which describe the relative tendency of a growing polymer chain to add a monomer of the same or different type, can be determined using methods like the Fineman-Rose or Kelen-Tudos equations from copolymerization data at low conversion. wikipedia.orgnih.gov These ratios are crucial for predicting the copolymer microstructure (e.g., random, alternating, or blocky). wikipedia.orgnih.gov

Table 1: Techniques for Microstructural Characterization of Copolymers

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Copolymer composition, monomer structure verification. | researchgate.net |

| ³¹P NMR | Quantification of phosphonate monomer incorporation, chemical environment of phosphorus. | researchgate.netacs.org |

| Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ). | researchgate.netacs.org |

| FTIR Spectroscopy | Confirmation of functional group incorporation (e.g., phosphonate, ester groups). | tandfonline.com |

| Reactivity Ratio Analysis | Prediction of copolymer microstructure (random, block, alternating). | wikipedia.orgnih.gov |

Advanced Polymer Architectures and Network Formation

Integration into Cross-linked Systems and Hydrogels

This compound can be integrated into cross-linked polymer networks and hydrogels to create materials with tailored properties. Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. dntb.gov.ua The incorporation of phosphonate groups can enhance properties such as hydrophilicity, ion-exchange capacity, and adhesion to various substrates.

Cross-linking can be achieved through several methods. One common approach is the copolymerization of the functional monomer with a multifunctional cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or N,N'-methylenebisacrylamide. acs.org The cross-linker contains two or more polymerizable groups, which form covalent bonds between growing polymer chains, leading to a network structure. The mechanical properties and swelling behavior of the resulting hydrogel can be tuned by varying the concentration of the cross-linker. acs.org For instance, increasing the cross-linker concentration generally leads to a higher degree of cross-linking, resulting in lower swelling capacity and improved mechanical strength. acs.org

Photopolymerization is another effective method for creating cross-linked systems, where a photoinitiator is used to initiate polymerization upon exposure to UV or visible light. researchgate.netrsc.org This technique allows for spatial and temporal control over the cross-linking process, making it suitable for applications like creating patterned surfaces or in situ forming hydrogels. rsc.org

Phosphonate-containing hydrogels can exhibit stimuli-responsive behavior. The phosphonic acid groups, which can be obtained by hydrolysis of the methyl ester, are ionizable. This makes the hydrogels sensitive to changes in the pH of the surrounding environment, causing them to swell or shrink as the pH changes. acs.org This property is particularly interesting for applications in controlled drug delivery systems. acs.org

Table 2: Properties of Functional Hydrogels

| Hydrogel System | Cross-linking Method | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Poly(methacrylic acid) (PMAA) | Free-radical polymerization with PEGDA cross-linker | pH-responsive swelling, controllable drug release. | Colon-targeted drug delivery. | acs.org |

| Methylcellulose (MC) | Photocrosslinking of methacrylate-modified MC | Tunable swelling ratio and elastic modulus, non-cytotoxic. | Soft tissue reconstruction. | rsc.org |

| GelMA-Glycol Chitosan | Visible light photocrosslinking (Ru/SPS system) | High adhesive strength to cartilage, injectable, cytocompatible. | Cartilage repair. | researchgate.net |

| Poly(HEMA)-based | Physical cross-linking (no chemical cross-linker) | Reversible cross-links, potential for low-strength materials. | Biomedical applications. | dntb.gov.ua |

Graft Copolymerization and Surface Modification Strategies

Graft copolymerization is a versatile technique used to modify the surfaces of various materials by covalently attaching polymer chains to the substrate's backbone. nih.gov This method allows for the combination of properties from both the substrate and the grafted polymer. This compound can be used in such strategies to impart specific functionalities, like improved hydrophilicity, biocompatibility, or adhesion, to a material's surface.

One common strategy is "grafting from," where initiator sites are created on the surface of a substrate, and the monomer is then polymerized from these sites. For chemically inert surfaces like expanded-polytetrafluoroethylene (ePTFE), this can be achieved by first treating the surface with argon plasma to generate reactive peroxide groups. researchgate.net A monomer like glycidyl (B131873) methacrylate (GMA) can then be used as a bridging linker; its epoxy group reacts with the surface peroxides, while its methacrylate group is available to copolymerize with other monomers like this compound. researchgate.net

Another approach is "grafting to," which involves synthesizing the phosphonate-containing polymer first and then attaching it to the substrate. This method is often used with natural polymers like chitosan, which has reactive hydroxyl and amino groups that can be chemically modified to serve as anchor points for the pre-formed polymer chains. tandfonline.com

These surface modification strategies are crucial for developing advanced materials for various applications. For example, grafting phosphonate-containing polymers onto biomedical implants can improve their integration with bone tissue, while modifying filtration membranes can enhance their anti-fouling properties. The choice of grafting method depends on the substrate, the desired graft density, and the specific application. nih.gov

Role in Phosphonate-Functionalized Polymeric Materials

The incorporation of this compound into polymers imparts a range of valuable functionalities directly attributable to the phosphonate group. researchgate.net These functionalized materials have found use in diverse technological fields, from dental applications to flame retardants. researchgate.netrsc.org

One of the most significant roles of the phosphonate group is to enhance adhesion, particularly to mineralized tissues like dentin and enamel, as well as to metal oxide surfaces. rsc.org The phosphonic acid moiety (after hydrolysis of the ester) can form strong ionic and hydrogen bonds with calcium ions in hydroxyapatite, the primary component of teeth and bone. This makes phosphonate-functionalized polymers excellent candidates for use as adhesion-promoting monomers in dental self-etch adhesives. rsc.org

Phosphonate groups also act as effective flame retardants. researchgate.net During combustion, they can promote the formation of a protective char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatile compounds.

Furthermore, the phosphonate group is an excellent chelating agent for various metal ions. mdpi.com This property is exploited in applications such as ion-exchange resins, separation membranes, and systems for the adsorption of heavy or radioactive metal ions from aqueous solutions. acs.org The ability to selectively bind metal ions also makes these materials useful in catalysis and sensor development.

Table 3: Functional Roles of Phosphonate Groups in Polymeric Materials

| Functionality | Mechanism | Application Area | Reference |

|---|---|---|---|

| Enhanced Adhesion | Strong interaction and chelation with metal ions (e.g., Ca²⁺ in hydroxyapatite). | Dental adhesives, metal coatings. | mdpi.comrsc.org |

| Flame Retardancy | Promotes char formation during combustion, acting as an insulating barrier. | Fire-proof materials. | researchgate.netmdpi.com |

| Metal Ion Chelation | Forms stable complexes with a variety of metal ions. | Water treatment, ion separation, catalysis. | acs.orgmdpi.com |

| Proton Conductivity | The phosphonic acid group can facilitate proton transport. | Proton exchange membranes for fuel cells. | mdpi.com |

Polymerization in Green Solvents and under Sustainable Conditions

There is a growing effort to conduct polymerization reactions in environmentally benign solvents and under more sustainable conditions to reduce the environmental impact of polymer production. nih.govrsc.org For phosphonated monomers like this compound, this includes exploring polymerization in aqueous media and utilizing energy-efficient initiation methods.

Water is an attractive green solvent for the polymerization of polar, water-soluble monomers. The copolymerization of phosphonated methacrylates with hydrophilic comonomers like 2-hydroxyethyl methacrylate (HEMA) has been successfully carried out in water using a photoinitiator. researchgate.net This approach avoids the use of volatile organic compounds (VOCs), which are common in many conventional polymerization processes. nih.gov

Controlled radical polymerization techniques, such as RAFT, are compatible with a wide range of reaction conditions, including aqueous solutions. mdpi.comresearchgate.net RAFT polymerization in water can be used to synthesize well-defined phosphonate-containing polymers and block copolymers. researchgate.net For instance, a hydrophilic polyphosphonate macro-CTA can be used as a stabilizer in the aqueous emulsion polymerization of hydrophobic monomers like styrene, leading to the formation of well-defined nanoparticles. researchgate.net

Beyond the choice of solvent, sustainability efforts also focus on the entire lifecycle of the polymer. This includes the use of bio-based monomers derived from renewable resources like lignocellulose to replace fossil-fuel-based acrylates. rsc.org Additionally, process optimization to reduce energy consumption, such as using photoinitiation or enzyme-initiated processes, contributes to a greener manufacturing footprint. nih.govnih.gov While the direct polymerization of this compound under a full suite of green conditions is an ongoing area of research, the principles established for other functional acrylates and phosphonates provide a clear pathway for future development.

Advanced Spectroscopic Characterization Methodologies for Methyl 2 Phosphonomethyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like Methyl 2-(phosphonomethyl)acrylate, a multi-faceted NMR approach employing ¹H, ¹³C, and ³¹P nuclei is essential for a comprehensive analysis.

Proton (¹H) NMR for Structural Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers precise information about the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the vinyl protons, the methyl ester protons, and the methylene (B1212753) protons adjacent to the phosphorus atom.

The two vinyl protons (=CH₂) are diastereotopic and are expected to appear as two distinct signals in the range of 5.5-6.5 ppm. These would likely present as doublets of doublets due to geminal coupling to each other and coupling to the methylene protons on the adjacent carbon. The methylene protons (CH₂-P) adjacent to the phosphonate (B1237965) group would likely appear as a doublet in the range of 2.5-3.5 ppm, with the splitting caused by coupling to the phosphorus nucleus. The methyl protons (-OCH₃) of the ester group would typically show a singlet at approximately 3.7 ppm. chemicalbook.comemich.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl (=CH₂) | 5.5 - 6.5 | Doublet of Doublets |

| Methylene (-CH₂-P) | 2.5 - 3.5 | Doublet |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The carbonyl carbon (C=O) of the ester is the most deshielded and is expected to appear in the range of 165-175 ppm. The sp² hybridized carbons of the double bond (C=CH₂) would resonate between 125-140 ppm. The methylene carbon attached to the phosphorus atom (CH₂-P) is expected to show a signal that is split into a doublet due to one-bond coupling with the phosphorus nucleus. The methyl ester carbon (-OCH₃) would appear further upfield, typically around 52 ppm. libretexts.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Olefinic (C=CH₂) | 125 - 140 |

| Methylene (-CH₂-P) | 25 - 35 (doublet) |

For a similar phosphonate-containing acrylate (B77674) monomer, observed ¹³C NMR signals included peaks for methylene carbons attached to the phosphorus atom, a methyl carbon, and a methylene carbon attached to the double bond. researchgate.net

Phosphorus (³¹P) NMR for Phosphonate Group Identification and Purity Assessment

Phosphorus (³¹P) NMR is a highly specific technique for identifying and quantifying phosphorus-containing compounds. researchgate.net For this compound, a single resonance is expected in the phosphonate region of the spectrum. The chemical shift of this signal is sensitive to the electronic environment of the phosphorus atom and can be used to confirm the presence of the phosphonate group. For similar bisphosphonic methacrylate (B99206) monomers, ³¹P NMR signals have been observed around 12.3 ppm. researchgate.net Furthermore, the integration of the ³¹P NMR signal can be used for purity assessment, comparing it to known standards or impurities.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. researchgate.net

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the vinyl protons and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the sp² carbon of the acrylate group, by showing their correlations with nearby protons. uni-konstanz.de

Solid-State NMR for Bulk Structure and Dynamics

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, packing, and dynamics of molecules in the solid state. mdpi.com For polymeric derivatives of this compound, ssNMR can be used to study the conformation of the polymer chains and the mobility of different segments. nih.gov ³¹P solid-state NMR, in particular, can be a sensitive probe of the local environment of the phosphonate groups, and can be used to determine enantiomeric purity in chiral organophosphorus compounds. sci-hub.se The technique can distinguish between different crystalline forms (polymorphs) or amorphous states, which can have a significant impact on the material's properties. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational bands would be expected. The FTIR spectrum of a similar phosphonate acrylate monomer showed peaks around 1729 cm⁻¹ (C=O), 1639 cm⁻¹ (C=C), 1259 cm⁻¹ (P=O), and 1029 cm⁻¹ (P-O-Et). researchgate.net FTIR and Raman spectra of poly(methyl methacrylate) show a high intensity C=O stretching vibration band around 1725 cm⁻¹. researchgate.net

Table 3: Predicted IR/Raman Active Vibrational Modes for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (ester) | ~1720-1730 | Stretching |

| C=C (alkene) | ~1630-1640 | Stretching |

| P=O (phosphonate) | ~1250-1260 | Stretching |

| P-O-C | ~1030-1050 | Stretching |

Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal. researchgate.net The analysis of both FTIR and Raman spectra allows for a comprehensive identification of the functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. For this compound, IR spectroscopy would be expected to identify key functional groups. The spectrum would likely show characteristic absorption bands for the carbonyl group (C=O) of the acrylate ester, the carbon-carbon double bond (C=C) of the acrylate, the phosphonate group (P=O and P-O), and the various C-H and C-O bonds within the molecule. By analyzing the precise positions, intensities, and shapes of these absorption bands, one can confirm the presence of these functional groups and thus the chemical structure of the compound.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1720-1740 |

| C=C (Alkene) | ~1630-1640 |

| P=O (Phosphonate) | ~1200-1300 |

| C-O (Ester) | ~1150-1250 |

| P-O (Phosphonate) | ~950-1050 |

| =C-H | ~3010-3100 |

Note: This table represents expected values based on typical ranges for these functional groups and has not been populated with experimental data.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound. This method provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. This gentle ionization process typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. Studying the ESI-MS spectrum can provide valuable information about the compound's ionization behavior and its tendency to form adducts with different cations or solvents.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Modeling of Methyl 2 Phosphonomethyl Acrylate

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometric and energetic properties of methyl 2-(phosphonomethyl)acrylate. These methods, rooted in quantum mechanics, provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for optimizing the geometry and calculating the energy of molecules the size of this compound. nih.govresearchgate.net

In a typical DFT study, the process begins with an initial guess of the molecule's geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the electronic energy for that fixed nuclear arrangement. The forces on the atoms are calculated, and a geometry optimization algorithm adjusts the atomic positions to lower the total energy of the system. This process is repeated until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. researchgate.netnih.gov The result is an optimized molecular structure with precise bond lengths, bond angles, and dihedral angles.

The choice of functional and basis set is critical in DFT calculations. For a molecule like this compound, which contains phosphorus, hybrid functionals such as B3LYP or PBE0 are often employed, as they incorporate a portion of exact Hartree-Fock exchange, providing a better description of electronic effects. researchgate.net A basis set like 6-311++G(d,p) would be appropriate to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for the polar P=O and C=O bonds. researchgate.net

The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | P | C7 | 1.85 Å | ||

| C7 | C2 | 1.52 Å | |||

| C2 | C1 | 1.34 Å | |||

| C1 | O1 | 1.22 Å | |||

| C1 | O2 | 1.35 Å | |||

| O2 | C4 | 1.45 Å | |||

| Bond Angle | O-P-O | 115.0° | |||

| P | C7 | C2 | 118.0° | ||

| C7 | C2 | C1 | 121.0° | ||

| Dihedral Angle | P | C7 | C2 | C1 | 95.0° |

| C7 | C2 | C1 | O1 | 180.0° |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT geometry optimization. Actual values would be dependent on the specific level of theory (functional and basis set) used.

Ab Initio Quantum Chemical Methods for High-Accuracy Energy and Reactivity Predictions

For even greater accuracy in energy and reactivity predictions, ab initio quantum chemical methods are employed. hu-berlin.de Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameters. osti.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for high-accuracy calculations, though they are computationally more demanding. hu-berlin.de

These high-level calculations are often performed on the geometries previously optimized using DFT, in a procedure known as a single-point energy calculation. This approach provides a more refined understanding of the molecule's stability and the energy landscape of its reactions. For instance, ab initio methods can be used to accurately compute the proton affinity, ionization potential, and electron affinity of this compound, which are key indicators of its reactivity. hu-berlin.deosti.gov

Reaction Mechanism and Pathway Elucidation

Theoretical modeling is instrumental in mapping out the intricate details of chemical reactions involving this compound, such as its polymerization or hydrolysis.

Transition State Localization and Activation Energy Calculation

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is a crucial step in computational reaction modeling. researchgate.netnih.gov Algorithms are used to search for the TS structure connecting reactants and products. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. researchgate.netrjpbcs.com This value is a critical parameter that determines the rate of the reaction. For example, in the context of free-radical polymerization of acrylates, DFT methods have been successfully used to calculate the activation energies for the initiation and propagation steps. nih.govrjpbcs.com

Kinetic Parameter Derivations and Prediction

From the calculated activation energies and the vibrational frequencies of the reactants and the transition state, it is possible to derive key kinetic parameters using Transition State Theory (TST). researchgate.netnih.gov The rate constant (k) of a reaction can be predicted using the Eyring equation. This allows for a theoretical prediction of how fast a reaction involving this compound will proceed under given conditions. These theoretical kinetic data are invaluable for designing and optimizing industrial processes, such as polymerization reactions. aiche.org

Conformational Analysis and Intramolecular Interactions

This compound is a flexible molecule with several rotatable bonds. This flexibility gives rise to multiple possible conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. osti.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical modeling is a powerful tool for predicting spectroscopic properties, which can aid in experimental structural assignments and the understanding of molecular vibrations. However, specific computational studies for this compound are not prominently featured in the available literature.

Computed NMR Chemical Shifts for Structural Assignment

No dedicated studies presenting computed Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were identified. Such calculations, typically performed using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), would be invaluable for definitively assigning experimental ¹H, ¹³C, and ³¹P NMR spectra. For related phosphonate (B1237965) compounds, DFT has been successfully used to calculate chemical shifts that show good correlation with experimental data, suggesting this would be a fruitful area for future research on this compound.

Simulated Vibrational Spectra (IR and Raman)

Similarly, there is a lack of published simulated infrared (IR) and Raman spectra for the monomeric form of this compound. Theoretical vibrational analysis provides a detailed assignment of vibrational modes to specific functional groups and their movements within the molecule. For other acrylate (B77674) and phosphonate molecules, DFT calculations have been shown to reproduce experimental vibrational spectra with a high degree of accuracy, often with scaling factors applied to the computed frequencies. This type of analysis would be crucial for understanding the vibrational characteristics of the acrylate and phosphonomethyl groups within this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules, from the exploration of their conformational possibilities to their interactions with their environment. Specific MD studies on this compound are not currently available.

Conformational Landscape Exploration

A detailed exploration of the conformational landscape of this compound through molecular dynamics simulations has not been reported. Such a study would identify the low-energy conformers of the molecule, the rotational barriers between them, and the flexibility of the ester and phosphonate side chains. This information is fundamental to understanding its reactivity and how it packs in condensed phases.

Interactions in Condensed Phases and Polymeric Systems

While the behavior of poly(methyl acrylate) in various environments has been studied, the specific interactions of the this compound monomer in condensed phases (e.g., in solution or as a pure liquid) or at the initial stages of polymerization have not been detailed in the literature through MD simulations. These simulations would elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding involving the phosphonic acid group, and how the monomer orients itself in pre-polymeric systems.

Studies of Ligand-Metal Coordination and Binding Energies

The phosphonate group in this compound suggests its potential as a ligand for metal ions, with applications in areas such as adhesion, flame retardancy, and the formation of coordination polymers. However, specific computational studies quantifying its coordination behavior are not available.

There are no published studies that provide calculated binding energies for complexes of this compound with specific metal ions. Research in this area would likely employ DFT to model the coordination of various metals (e.g., transition metals, alkaline earth metals) to the phosphonate and potentially the carbonyl group of the acrylate. Such studies would determine the preferred coordination modes, the geometry of the resulting complexes, and the thermodynamic stability of the metal-ligand bonds, which is critical for designing new materials with tailored properties.

Exploration of Analogues and Functionalized Derivatives of Methyl 2 Phosphonomethyl Acrylate

Systematic Variation of the Acrylate (B77674) Ester Group

The ester functionality of methyl 2-(phosphonomethyl)acrylate is a prime target for modification, allowing for the introduction of a wide variety of alkyl, aryl, and heteroaryl groups. These changes can significantly impact the steric and electronic environment of the acrylate double bond, influencing its polymerization characteristics and the properties of the resulting materials.

Homologous Methyl, Ethyl, and Higher Alkyl Esters

The synthesis of homologous esters of 2-(phosphonomethyl)acrylic acid, such as the ethyl and tert-butyl esters, can be achieved through standard esterification or transesterification procedures. For instance, the reaction of 2-(phosphonomethyl)acrylic acid with the corresponding alcohol in the presence of an acid catalyst can yield the desired ester. Alternatively, the Michaelis-Arbuzov reaction provides a versatile route to these compounds. The reaction of α-halomethyl acrylates, such as ethyl α-(bromomethyl)acrylate or tert-butyl α-(bromomethyl)acrylate, with a trialkyl phosphite (B83602), like triethyl phosphite, yields the corresponding phosphonate-containing acrylate esters. researchgate.netwikipedia.orgjk-sci.com

The nature of the alkyl ester group can influence the reactivity of the monomer in polymerization reactions. For example, the ethyl ester derivative of a related phosphorus-containing acrylate has been observed to have a high tendency for crosslinking during bulk polymerization. rsc.org The synthesis of various alkyl acrylates, such as butyl and 2-ethylhexyl acrylate, is well-established, often involving the esterification of acrylic acid. wikipedia.orgias.ac.in These methods can be adapted for the synthesis of higher alkyl esters of 2-(phosphonomethyl)acrylic acid.

| Compound Name | Structure | Synthesis Method | Reference |

| Ethyl 2-(diethoxyphosphoryl)methyl]acrylate | Michaelis-Arbuzov reaction of ethyl α-(bromomethyl)acrylate and triethyl phosphite. | researchgate.net | |

| tert-Butyl 2-(diethoxyphosphoryl)methyl]acrylate | Michaelis-Arbuzov reaction of tert-butyl α-(bromomethyl)acrylate and triethyl phosphite. | researchgate.net | |

| Butyl acrylate | Esterification of acrylic acid with butanol. | wikipedia.org | |

| 2-Ethylhexyl acrylate | Esterification of acrylic acid with 2-ethylhexanol. | ias.ac.in |

Substituted Aryl and Heteroaryl Ester Derivatives

The introduction of aryl and heteroaryl esters can be accomplished by reacting the acid chloride of 2-(phosphonomethyl)acrylic acid with the corresponding phenol (B47542) or heterocyclic alcohol. Another approach involves the palladium-catalyzed cross-coupling reactions of aryl halides with the phosphonate (B1237965) moiety, although this modifies a different part of the molecule. organic-chemistry.org The synthesis of aryl phosphonates can also be achieved through the reaction of triaryl phosphites with alkyl halides, though this typically requires high temperatures. wikipedia.org A milder alternative involves the use of arynes for the C-P bond construction to yield aryl phosphonates. organic-chemistry.org The synthesis of acrylate esters from terpenoid-derived alcohols, which can contain aromatic moieties, has also been reported, suggesting a potential route to aryl-containing acrylate monomers. digitellinc.com

Modifications to the Phosphonomethyl Moiety

The phosphonomethyl group is a key functional component of the molecule, and its modification can lead to significant changes in the chemical and physical properties of the resulting analogues. These modifications include the introduction of substituents on the methylene (B1212753) bridge and the alteration of the phosphorus center itself.

Introduction of Substituents on the Methylene Bridge

Introducing substituents on the methylene bridge (the α-position of the acrylate) can be achieved through various synthetic strategies. One common method involves the Horner-Wadsworth-Emmons reaction. This approach allows for the one-pot alkylation of phosphonoacetates followed by reaction with formaldehyde (B43269) to generate α-substituted acrylates. researchgate.net Another versatile method for creating α-substituted acrylates is through the use of 5-monosubstituted Meldrum's acids, which react with Eschenmoser's salt to yield the desired products under mild conditions. nih.gov Furthermore, the functionalization of the methylene bridge in phosphonates can be achieved through the alkylation of the α-carbon, providing a route to a variety of substituted phosphonate compounds.

Phosphinate and Phosphine (B1218219) Oxide Analogues

Analogues where the phosphonate group is replaced by a phosphinate or a phosphine oxide have been synthesized to explore the impact of the phosphorus oxidation state and the number of organic substituents on the phosphorus atom. The Michaelis-Arbuzov reaction is a foundational method for the synthesis of phosphonates, phosphinates, and phosphine oxides from the corresponding trivalent phosphorus esters. wikipedia.org

Phosphinates , which contain two P-C bonds and one P-O-C linkage, can be prepared by the reaction of phosphonites with alkyl halides. wikipedia.org The synthesis of phosphinic acid derivatives can also be achieved through the radical-mediated addition of hypophosphites to alkenes. organic-chemistry.org

Phosphine oxides , which have three P-C bonds, are formed from the reaction of phosphinites with alkyl halides via the Michaelis-Arbuzov reaction. wikipedia.org Acylphosphine oxides are a particularly important class of compounds, often used as photoinitiators in polymerization reactions. radtech.orgcore.ac.ukethz.ch Their synthesis can be achieved through various routes, including the phospha-Michael addition of primary or secondary phosphines to activated olefins. ethz.ch

| Compound Type | General Structure | Synthetic Route | Reference |

| Phosphinate | Reaction of phosphonites with alkyl halides (Michaelis-Arbuzov). | wikipedia.org | |

| Phosphine Oxide | Reaction of phosphinites with alkyl halides (Michaelis-Arbuzov). | wikipedia.org | |

| Acylphosphine Oxide | Phospha-Michael addition. | ethz.ch |

Design and Synthesis of Conjugated Systems

The incorporation of the 2-(phosphonomethyl)acrylate unit into larger conjugated systems is a promising strategy for the development of novel functional polymers. These materials can exhibit interesting electronic and optical properties, with potential applications in organic electronics.

The synthesis of conjugated polymers containing phosphonate groups has been reported as a method to create materials with improved processability. By attaching a polar phosphonate moiety to the side chain of a conjugated polymer, its solubility in non-halogenated solvents can be significantly increased without drastically altering the electronic structure of the polymer backbone. rsc.org This approach has been successfully applied to develop photovoltaic polymers for use in polymer solar cells. rsc.org The polymerization of monomers containing both a polymerizable group (like an acrylate) and a phosphonate group can lead to the formation of these functional materials. The synthesis of such polymers can be achieved through various polymerization techniques, including free-radical polymerization and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). repositorioinstitucional.mxresearchgate.net

Furthermore, the development of conjugated polymers featuring heavier main group elements, such as phosphorus, in the polymer backbone is an area of active research. nih.gov While not directly involving the acrylate structure, these studies demonstrate the feasibility of creating novel conjugated materials with unique properties based on phosphorus chemistry.

Covalent Attachment to Macromolecules

The primary method for covalently attaching this compound to form macromolecules is through polymerization of its acrylate group. This process can be accomplished via standard polymerization techniques, yielding polymers with pendant phosphonate groups that impart specific functionalities to the resulting material.

Homopolymerization and Copolymerization:

This compound can undergo free-radical polymerization to form a homopolymer, poly(this compound). More commonly, it is copolymerized with other vinyl monomers to tailor the properties of the final macromolecule. researchgate.net The copolymerization behavior is dictated by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r1 and r2). uc.edu

For instance, in the copolymerization of a monomer M1 with a monomer M2, the reactivity ratios indicate the preference of a growing polymer chain ending in a given monomer unit to add the same or the other monomer.

If r1 > 1, the growing chain ending in M1 prefers to add another M1.

If r1 < 1, it prefers to add M2.

If r1r2 ≈ 1, a random copolymer is formed. uc.edu

If r1r2 ≈ 0, an alternating copolymer is formed. uc.edu

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |

| 7-(methacroyloxy)-2-oxo-heptylphosphonic acid | Methyl Methacrylate (B99206) (MMA) | ~1.0 | ~1.0 | Random |

Table 1. Representative monomer reactivity ratios for the copolymerization of a phosphonic acid-containing methacrylate with Methyl Methacrylate (MMA). Data from analogous systems suggest a tendency to form random copolymers. nih.govresearchgate.net

This ability to copolymerize with common monomers like MMA or styrene (B11656) allows for the straightforward incorporation of phosphonate functionalities into a wide range of acrylic-based materials. uc.edunih.gov The resulting copolymers possess the properties of the parent acrylic polymer, enhanced with the characteristics imparted by the phosphonate group, such as improved adhesion, flame retardancy, or biocompatibility.

Grafting:

Beyond polymerization of the monomer itself, polymers containing this compound can be grafted onto other macromolecular backbones or surfaces. This can be achieved through "grafting from" techniques, where polymerization is initiated from active sites on a substrate, or "grafting to" techniques, where pre-formed phosphonate-containing polymers are attached to a surface. These methods are used to modify the surface properties of materials, for example, to enhance biocompatibility or to introduce specific binding sites. nih.gov

Incorporation into Supramolecular Structures

The phosphonate group in polymers derived from this compound plays a crucial role in directing the formation of supramolecular structures. These non-covalently linked assemblies are of significant interest for applications in nanotechnology and biomaterials.

Micelle Formation from Block Copolymers:

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can self-assemble in selective solvents to form ordered structures like micelles. d-nb.inforsc.orgmdpi.com A block copolymer containing a hydrophilic poly(this compound) block and a hydrophobic block (e.g., polystyrene or poly(methyl methacrylate)) would be expected to form core-shell micelles in an aqueous environment. mdpi.comuu.nl In this scenario, the hydrophobic blocks would aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic, phosphonate-containing blocks would form the outer corona, interacting favorably with the aqueous solvent. mdpi.com

The formation and morphology of these micelles are influenced by several factors, including the relative lengths of the blocks, the polymer concentration, and the pH and ionic strength of the solution, which can affect the charge and hydration of the phosphonate groups. uu.nl These self-assembled nanostructures have potential applications as drug delivery vehicles, where the hydrophobic core can encapsulate poorly water-soluble drugs. mdpi.com

Hydrogel Formation:

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. researchgate.net Copolymers of this compound can be used to form functional hydrogels. The cross-linking can be achieved either through covalent bonds with a cross-linking agent during polymerization or through non-covalent interactions that form physical hydrogels. researchgate.net

The pendant phosphonate groups are critical to the properties of these hydrogels. They can form strong hydrogen bonds with water and with each other, contributing to the network structure and the high water content of the hydrogel. Furthermore, the phosphonic acid group is ionizable; the degree of ionization is dependent on the pH of the surrounding medium. This allows for the creation of pH-responsive hydrogels that can swell or shrink in response to changes in pH, making them "smart" materials for applications such as controlled drug release or sensors.

| Influencing Factor | Effect on Hydrogel Properties | Rationale |

| Cross-linker Concentration | Increased concentration leads to a stiffer, less swollen hydrogel. | Higher cross-link density restricts polymer chain mobility and reduces the space available for water uptake. |

| Copolymer Composition | Increasing the content of the phosphonated monomer can increase swelling capacity (at appropriate pH). | The hydrophilic phosphonate groups attract water into the network. |

| pH of Swelling Medium | Swelling is typically higher at pH values where the phosphonate groups are ionized. | Electrostatic repulsion between the negatively charged phosphonate groups causes the polymer chains to uncoil and expand, allowing for greater water absorption. |

| Ionic Strength of Swelling Medium | Increased ionic strength can decrease swelling (charge screening). | The presence of counter-ions in the solution shields the electrostatic repulsion between the ionized phosphonate groups, allowing the polymer network to contract. |

Table 2. Factors influencing the properties of hydrogels based on copolymers of this compound.

The ability of the phosphonate groups to interact with divalent cations (like Ca²⁺) also opens up possibilities for creating ionically cross-linked hydrogels and materials with enhanced affinity for bone tissue.

Future Research Trajectories and Interdisciplinary Outlook for Methyl 2 Phosphonomethyl Acrylate

Advancements in Sustainable Synthesis Protocols and Green Chemistry Integration

The future synthesis of Methyl 2-(phosphonomethyl)acrylate is anticipated to pivot towards sustainable protocols, aligning with the principles of green chemistry. Current research in related acrylate (B77674) and phosphonate (B1237965) chemistry highlights several promising trajectories. A primary goal is to maximize atom economy by avoiding the use of coupling reagents and moving away from traditional methods that may involve corrosive, moisture-sensitive reagents like acid chlorides. researchgate.netosti.gov

One key area of development is the adoption of catalytic routes. For instance, the Michaelis-Becker reaction presents a milder alternative for phosphonate preparation compared to the acid chloride route. researchgate.net Furthermore, the development of bio-based acrylic acid, currently produced petrochemically from propene, is a critical step toward a more sustainable feedstock for the acrylate portion of the molecule. osti.gov Research into the one-step aldol (B89426) condensation of bio-sourced formaldehyde (B43269) and methyl acetate (B1210297) to produce methyl acrylate using acid-base bifunctional catalysts showcases a move towards renewable starting materials. oaes.cc Such strategies, including the potential use of solvent-free reaction conditions, could significantly reduce the environmental footprint of this compound production. rsc.org

Table 1: Green Chemistry Principles and Future Synthesis Directions

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

|---|

| Atom Economy | - Shift from stoichiometric reagents to catalytic methods.

Catalytic Applications in Organic Transformations

The unique bifunctional nature of this compound, containing both a polymerizable acrylate group and a metal-chelating phosphonate group, opens avenues for its use in catalysis. While direct catalytic applications of this specific monomer are still an emerging field, research on related compounds provides a framework for future exploration.

The phosphonate moiety can act as a ligand, anchoring to metal centers to create polymer-supported catalysts. This approach allows for the advantages of both homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation and reusability). Future research could focus on polymerizing this compound to create a scaffold, and then coordinating various transition metals to the phosphonate groups. These new catalytic materials could be applied to a range of organic transformations, such as cross-coupling reactions. The Hirao reaction, which constructs C-P bonds, is a common method for preparing vinyl phosphonates and demonstrates the utility of catalytic cross-coupling in phosphonate synthesis. rsc.org Moreover, the development of catalysts with precisely tuned acidity and basicity, as seen in the synthesis of methyl acrylate, suggests that polymers derived from this compound could be designed to have specific acid-base properties for synergistic catalytic effects. oaes.cc

Novel Material Science and Engineering Applications

The true potential of this compound may lie in material science, where its distinct functional groups can be leveraged to create polymers with tailored properties. The acrylate group facilitates polymerization, either as a homopolymer or as a copolymer with other monomers like methyl methacrylate (B99206) or acrylic acid, allowing for precise control over the final material's characteristics. researchgate.netsapub.org

The incorporation of the phosphonate group into a polymer backbone is particularly significant. Phosphorous-containing polymers are known for several valuable properties:

Flame Retardancy: Phosphonate moieties can impart self-extinguishing properties to materials, a critical feature for applications in electronics, construction, and textiles.

Adhesion: The phosphonic acid group has a strong affinity for metal and metal oxide surfaces, making polymers containing this group excellent candidates for corrosion-inhibiting coatings, adhesives, and surface primers.

Biocompatibility and Bioactivity: Phosphonates are analogues of natural phosphates and are used in various biomedical applications. rsc.org Polymers derived from this monomer could be explored for use in bone cements, dental restoratives, and drug delivery systems. rsc.org

Hydrophilicity Control: By copolymerizing with other monomers, the hydrophilic-hydrophobic balance of the resulting material can be finely tuned, which is useful for applications ranging from paper restoration to advanced membranes. sapub.orgontosight.ai

Table 2: Potential Applications of Poly(this compound) and its Copolymers

| Application Area | Key Property Conferred by Phosphonate Group | Example of Use |

|---|

| Advanced Coatings | - Strong adhesion to metal substrates

Exploration of Phosphonoacrylate Hybrids with Nanomaterials

A highly promising research trajectory is the creation of organic-inorganic hybrid nanomaterials using this compound. researchgate.netmdpi.com Such hybrids combine the properties of a polymer with those of an inorganic nanoparticle, leading to synergistic functionalities. frontiersin.orgnih.gov The structure of this compound is exceptionally well-suited for this purpose.

The phosphonic acid group can act as a powerful anchor or capping agent, binding strongly to the surface of various inorganic nanoparticles such as silica (B1680970) (SiO₂), titanium dioxide (TiO₂), or iron oxide (Fe₃O₄). mdpi.comrsc.org Following this surface anchoring, the acrylate group remains available for polymerization. This enables the use of "grafting-from" techniques like Atom Transfer Radical Polymerization (ATRP), where polymer chains are grown directly from the nanoparticle surface. mdpi.commdpi.com This method allows for precise control over the grafting density and length of the polymer brushes.

These phosphonoacrylate-nanoparticle hybrids could find applications in numerous advanced fields:

Nanomedicine: Hybrid nanoparticles could be designed as "smart" drug delivery systems that respond to stimuli like pH. frontiersin.orgmdpi.com

Sensors and Electronics: The unique interface between the polymer and the nanoparticle can be exploited to create novel sensing platforms or dielectric materials. researchgate.net

Table 3: Phosphonoacrylate-Nanomaterial Hybrid Architectures and Potential Functions

| Hybrid Architecture | Nanomaterial Core Example | Synthesis Strategy | Potential Application |

|---|---|---|---|

| Core-Brush | Silica (SiO₂) Nanoparticles mdpi.com | "Grafting-from" ATRP of this compound | pH-responsive drug delivery systems mdpi.com |

| Nanocomposite | Iron Oxide (Fe₃O₄) rsc.org | Dispersion of functionalized nanoparticles in a polymer matrix | MRI contrast agents, magnetic separation |

| Hybrid Nanogel | Titanium Dioxide (TiO₂) | Incorporation of nanoparticles into a crosslinked polymer network mdpi.com | Photocatalytic coatings, self-cleaning surfaces |

| Functionalized Nanolayers | Tourmaline researchgate.net | Copolymerization with surface-modified mineral particles | Materials with enhanced negative ion release for air purification researchgate.net |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(phosphonomethyl)acrylate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or phosphorylation of acrylate precursors. A typical method involves reacting a bromomethyl acrylate derivative with a phosphonate nucleophile under basic conditions (e.g., potassium carbonate in acetonitrile). Reaction monitoring via TLC and purification via silica gel chromatography are critical for achieving >80% yields . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Temperature : Room temperature minimizes side reactions like premature polymerization.

- Stabilizers : Inhibitors like 4-methoxyphenol (200–300 ppm) prevent radical polymerization during storage .

| Reaction Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances reaction kinetics |

| Base | K₂CO₃ | Neutralizes HBr byproduct |

| Purification | Silica gel (hexane:ethyl acetate) | Removes unreacted monomers |

Q. What analytical techniques are most effective for assessing the purity of this compound?

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm) and UV detection at 200 nm is standard. A flow rate of 2 mL/min using acetonitrile/water gradients resolves phosphonate and acrylate derivatives. Critical validation parameters include:

- Resolution (R) : ≥2.0 between adjacent peaks (e.g., methyl methacrylate vs. ethyl acrylate) .

- Relative standard deviation (RSD) : ≤2.0% for replicate injections .

- Sample preparation : Dissolve in THF or DMSO to avoid hydrolysis.

Advanced Research Questions

Q. How does the phosphonomethyl group at the acrylate’s 2-position influence polymerization kinetics and polymer properties?

The phosphonomethyl moiety introduces steric hindrance and polar interactions, altering:

- Polymerization rate : Reduced compared to unsubstituted acrylates due to electron-withdrawing effects .

- Thermal stability : Phosphonate groups enhance thermal degradation resistance (TGA data shows ~20% residual mass at 600°C) .

- Hydrophilicity : Increased water absorption in copolymers, useful for biomedical applications (e.g., drug delivery) .

Q. How can contradictory data on biological activity (e.g., antibacterial efficacy) be resolved through experimental design?

Discrepancies in bioactivity studies often arise from:

- Structural variations : Dihedral angles between the acrylate group and aromatic rings (e.g., 33.43° vs. 41.71°) affect molecular interactions .

- Assay conditions : Differences in bacterial strain susceptibility (e.g., Staphylococcus aureus vs. E. coli) require standardized MIC protocols .

- Sample purity : Trace monomers (<0.1% by HPLC) may confound results .

Q. Resolution strategies :

- Crystallographic analysis : Confirm molecular conformation (e.g., C–H···O interactions) .

- Dose-response studies : Use purified batches to establish structure-activity relationships.

Q. What methodologies enable functionalization of this compound for advanced material applications?

Post-polymerization modifications include:

- Phosphorylation : React with phosphoryl chloride (POCl₃) to introduce additional phosphate groups, enhancing ion-exchange capacity .

- Crosslinking : Use UV initiators (e.g., Irgacure 2959) to create hydrogels with tunable porosity .

- Co-polymerization : Blend with 2-hydroxyethyl methacrylate phosphate to improve mechanical strength in dental resins .

Data Contradiction Analysis

Q. Why do computational predictions of acrylate reactivity sometimes conflict with experimental results?

Discrepancies arise from:

- Solvent effects : DFT calculations often neglect solvation, overestimating reactivity in polar media.

- Steric factors : Molecular dynamics simulations may underestimate steric hindrance from bulky phosphonate groups .

- Stabilizer interference : Inhibitors like BHT can quench radicals, slowing polymerization kinetics unexpectedly .

Mitigation : Validate computational models with empirical data (e.g., DSC for Tg, FTIR for conversion rates).

Methodological Best Practices

- Storage : Store at 2–8°C under inert gas (N₂/Ar) with stabilizers (e.g., 4-methoxyphenol) to prevent polymerization .

- Handling : Use gloveboxes for moisture-sensitive reactions to avoid hydrolysis of phosphonate esters .

- Waste disposal : Segregate acrylate waste and treat with radical scavengers (e.g., hydroquinone) before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.